1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone is a heterocyclic compound characterized by its unique thieno[2,3-c]pyridine structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is , with a molecular weight of approximately 205.25 g/mol. Its structure features an ethanone functional group attached to a tetrahydrothieno derivative, which is significant in various chemical reactions and biological interactions.
Classification:
This compound falls under the category of heterocyclic compounds, specifically thienopyridines, which are known for their diverse biological activities. It is often studied in the context of drug development due to its potential therapeutic properties.
The synthesis of 1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone can be approached through several methods:
The molecular structure of 1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone can be described as follows:
WLLGDHSIQCDRFI-UHFFFAOYSA-N
CC(=O)N1CC(C2=C(S1)C(=CN=C2)C(C)N)C
This structural information aids in predicting the compound's reactivity and interaction with biological targets.
1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone can undergo various chemical reactions:
The mechanism of action for 1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone is not fully elucidated but is believed to involve:
The physical and chemical properties of 1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone include:
1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone has several potential applications:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4